molecular formula C19H22N4O2S2 B1677480 Org41841 CAS No. 301847-37-0

Org41841

货号: B1677480
CAS 编号: 301847-37-0
分子量: 402.5 g/mol
InChI 键: DVSFSADBOJYPGF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型

Org41841 会发生几种类型的化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。

    还原: 该化合物也可以进行还原反应,导致形成还原产物。

    取代: this compound 可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

    氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化锂铝等还原剂。

    取代: 各种亲核试剂和亲电试剂可用于取代反应,具体取决于所需的产物。

形成的主要产物

这些反应形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能会产生氧化衍生物,而还原可能会产生 this compound 的还原形式。

科学研究应用

Scientific Research Applications

  • Endocrinology :
    • Org41841 has been studied for its role in modulating hormone receptor activity, particularly in conditions like Graves' disease, where TSHR antagonism could alleviate symptoms caused by overactive thyroid function .
    • It has demonstrated efficacy in enhancing the expression of follicle-stimulating hormone receptors (FSHR) on cell membranes, potentially acting as a pharmacoperone to correct misrouting of mutant receptors .
  • Pharmacology :
    • The compound serves as a model for studying receptor-ligand interactions due to its specific binding characteristics. It has been shown to increase cyclic AMP production in response to FSH stimulation after pre-incubation, indicating its potential role in enhancing receptor signaling .
    • This compound also facilitates testosterone synthesis in Leydig cells and induces ovulation in animal models, showcasing its reproductive applications .
  • Therapeutic Potential :
    • The dual activity of this compound as a partial agonist for both TSHR and LHCGR positions it as a candidate for developing treatments for various endocrine disorders, including infertility and thyroid dysfunctions .
    • Its ability to stabilize receptor conformation at the plasma membrane opens avenues for addressing genetic mutations that lead to receptor misrouting and loss of function .

Case Studies

StudyObjectiveFindings
Study on TSHR Antagonism Evaluate this compound's potential as a TSHR antagonist in Graves' diseaseDemonstrated selective inhibition of TSHR activation by antibodies associated with the disease .
FSHR Expression Analysis Investigate this compound's effect on FSHR surface expressionIncreased plasma membrane expression of FSHR without altering mRNA levels; indicative of pharmacoperone activity .
Reproductive Effects Assess this compound's impact on reproductive hormone signalingInduced ovulation in 40% of immature mice; increased testosterone synthesis .

生物活性

Org41841 is a low-molecular-weight (LMW) compound recognized for its significant biological activity as an allosteric modulator of gonadotropin receptors, particularly the luteinizing hormone/choriogonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR). This article explores its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications based on diverse research findings.

This compound functions primarily as a partial agonist for both LHCGR and TSHR. Its binding occurs at a site distinct from the natural ligand binding sites, specifically within the transmembrane regions of these receptors. This unique binding capability allows this compound to modulate receptor activity without fully activating it, which is particularly beneficial in therapeutic contexts where fine-tuning of receptor signaling is desired.

Binding Characteristics

  • LHCGR : this compound exhibits agonistic activity, increasing intracellular cyclic AMP (cAMP) levels in response to LHCGR stimulation. This effect is dose-dependent and enhances the receptor's response to its natural ligands .
  • TSHR : As a partial agonist, this compound has been shown to activate TSHR with approximately 23% efficacy compared to TSH itself. It inhibits TSH-induced signaling pathways, providing a potential therapeutic avenue for conditions like Graves’ disease .

In Vitro Studies

  • FSHR Mutant Rescue : In studies involving human follicle-stimulating hormone receptors (FSHR), this compound demonstrated the ability to rescue mutant receptors that were misrouted or retained in the endoplasmic reticulum. Specifically, the Ala189Val mutant was successfully rescued by this compound, suggesting its potential as a pharmacoperone .
  • Thyroid Function Modulation : In primary cultures of human thyrocytes, this compound effectively inhibited TSH-induced upregulation of thyroperoxidase mRNA transcripts, indicating its role in modulating thyroid function under pathophysiological conditions .

In Vivo Studies

  • Testosterone Synthesis : Administered orally, this compound induced testosterone synthesis in mouse Leydig cells and facilitated ovulation in 40% of immature mice. This highlights its efficacy as an orally active agent with potential applications in reproductive health .
  • Cyclic AMP Production : Preincubation with this compound resulted in increased cAMP production upon subsequent stimulation with FSH, demonstrating its capacity to enhance signaling pathways associated with gonadotropin receptors .

Comparative Data Table

ActivityReceptorAgonistic Effect% Activity Compared to Natural Ligand
This compoundLHCGRYes100% (full agonist)
This compoundTSHRPartial23%
This compoundFSHRPartialNot quantified

Future Directions and Therapeutic Potential

The pharmacological profile of this compound suggests promising avenues for therapeutic development:

  • Graves’ Disease : Its ability to selectively inhibit TSHR activation could be harnessed to develop treatments for hyperthyroid conditions characterized by excessive TSH stimulation.
  • Reproductive Health : Given its role in enhancing gonadotropin signaling, this compound may be beneficial in treating infertility or hormonal imbalances.

属性

IUPAC Name

5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S2/c1-19(2,3)23-16(24)15-13(20)12-14(10-7-6-8-11(9-10)25-4)21-18(26-5)22-17(12)27-15/h6-9H,20H2,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSFSADBOJYPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301847-37-0
Record name Org 41841
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301847370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORG-41841
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J2KL52JYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Org41841
Reactant of Route 2
Reactant of Route 2
Org41841
Reactant of Route 3
Reactant of Route 3
Org41841
Reactant of Route 4
Reactant of Route 4
Org41841
Reactant of Route 5
Reactant of Route 5
Org41841
Reactant of Route 6
Reactant of Route 6
Org41841

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。